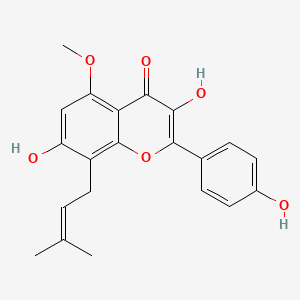

Sophoflavescenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

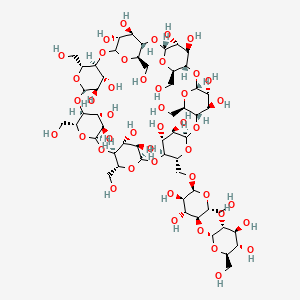

Sophoflavescenol is a natural product found in Albizia julibrissin and Sophora flavescens . It is a prenylated flavonol with the CAS Number: 216450-65-6 and the Linear Formula: C21H20O6 .

Synthesis Analysis

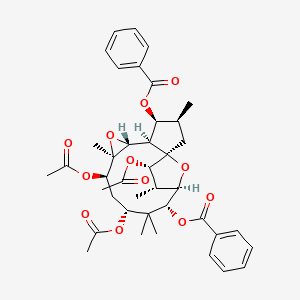

The first total synthesis of Sophoflavescenol was achieved starting from 2,4,6-trihydroxyacetophenone and substituted benzaldehydes . The synthesis involved methoxymethyl protection, aldol condensation, cyclization, oxidation with dimethyldioxirane, O-prenylation, microwave-assisted Claisen rearrangement, deprotection, cyclization of the prenyl group, and dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .Molecular Structure Analysis

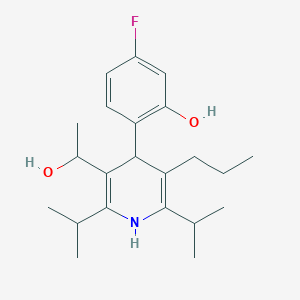

Sophoflavescenol has a molecular weight of 368.4 g/mol . Its IUPAC name is 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one . The InChI is 1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 .Physical And Chemical Properties Analysis

Sophoflavescenol has a molecular weight of 368.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are 368.12598835 g/mol .Scientific Research Applications

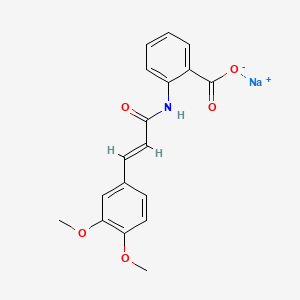

Anti-Inflammatory Activity

Sophoflavescenol, a flavonoid derived from the roots of Sophora flavescens, has been found to have potential anti-inflammatory activities . Some compounds isolated from S. flavescens exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells .

Antiproliferative Activity

Sophoflavescenol also exhibits antiproliferative activities. It has been found to inhibit the growth of HepG2 cells . This suggests that flavonoid derivatives from the roots of S. flavescens, including Sophoflavescenol, can be used as a latent source of antiproliferative agents .

Treatment of Lung Diseases

The roots of Sophora flavescens, from which Sophoflavescenol is derived, are used in traditional Chinese medicine for the treatment of various lung diseases .

Induction of Apoptosis in Non-Small-Cell Lung Cancer (NSCLC) Cells

A study investigated the mechanism by which Sophoflavescenol inhibits proliferation and induces apoptosis in NSCLC cells . The study found that Sophoflavescenol induced NSCLC cell apoptosis by increasing the Bax/Bcl-2 ratio and by activating caspase-3 and caspase-9, leading to mitochondrial apoptosis .

Triggering of Endoplasmic Reticulum Stress Pathway

Sophoflavescenol upregulates CHOP and activates caspase-7 and caspase-12, triggering the endoplasmic reticulum stress pathway .

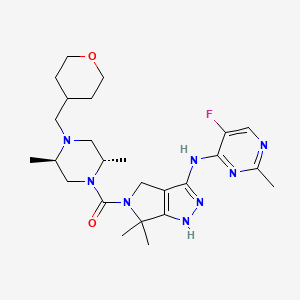

Inhibition of cAMP-Phosphodiesterase (PDE) and Akt

Sophoflavescenol mediates the antiproliferative activity in NSCLC cells by inhibiting the mTOR pathway through the inhibition of cAMP-PDE and Akt . This suggests that Sophoflavescenol may be used as a promising cAMP-PDE and Akt inhibitor in targeted chemotherapeutic drug development .

Mechanism of Action

- Primary Targets : Sophoflavescenol interacts with several molecular targets.

- Phosphodiesterase 5 (PDE5) : Sophoflavescenol inhibits PDE5 with an impressive IC50 value of 0.013 μM . PDE5 is involved in regulating cyclic guanosine monophosphate (cGMP) levels, which play a role in vascular control and other physiological processes.

- Other Targets : It also inhibits RLAR, HRAR, BACE1, AChE, and BChE with varying IC50 values . These targets are associated with processes like inflammation, Alzheimer’s disease, and neurotransmission.

- Anti-Inflammatory Activity : Sophoflavescenol suppresses nitric oxide (NO) generation and reactive oxygen species (ROS) induced by tert-butylhydroperoxide . This anti-inflammatory effect contributes to its overall activity.

- Tumorigenesis : Sophoflavescenol’s multi-target effects make it a potential chemopreventive agent. It acts at various stages of tumorigenesis, including initiation, promotion, and progression .

- Apoptosis : In vivo, it induces apoptosis via caspase-3 activation in leukemia cells (HL-60) and inhibits tumor growth in a Lewis lung carcinoma (LLC) model .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

properties

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJAWUWVVHRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sophoflavescenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)